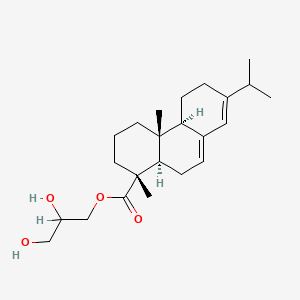
Glyceryl 1-abietate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyceryl 1-abietate, also known as glyceryl abietate, is an ester derived from abietic acid and glycerol. It is commonly used as an oil-soluble food additive, particularly in the stabilization of citrus-flavored beverages. This compound is also utilized in the production of chewing gum and ice cream due to its ability to keep oils in suspension in water .
准备方法
Synthetic Routes and Reaction Conditions: Glyceryl 1-abietate is synthesized through the esterification of abietic acid with glycerol. This reaction typically requires the presence of a catalyst, such as an acid catalyst or an enzyme catalyst, to facilitate the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of refined wood rosin with glycerol. The refined wood rosin is first purified to remove impurities, and then it is reacted with glycerol under controlled conditions to produce the ester. This process ensures the production of a high-purity product suitable for use in food and cosmetic applications .
化学反应分析
Types of Reactions: Glyceryl 1-abietate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized esters, while reduction may yield reduced esters. Substitution reactions can produce a variety of substituted esters depending on the reagents used .
科学研究应用
Glyceryl 1-abietate has diverse applications in scientific research, including:
Chemistry: It is used as a stabilizer in various chemical formulations and as a reactant in organic synthesis.
Biology: It is utilized in the study of lipid metabolism and as a component in biological assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as an excipient in pharmaceutical formulations.
作用机制
The mechanism of action of glyceryl 1-abietate involves its interaction with lipid membranes and proteins. It is believed to exert its effects by stabilizing lipid bilayers and modulating the activity of membrane-bound enzymes. The molecular targets and pathways involved in its action include lipid metabolism pathways and signal transduction pathways related to membrane stability .
相似化合物的比较
- Glyceryl monoabietate
- Glyceryl diabietate
- Glyceryl triabietate
Comparison: Glyceryl 1-abietate is unique in its ability to stabilize oil-in-water emulsions, making it particularly valuable in food and cosmetic applications. Compared to glyceryl monoabietate and glyceryl diabietate, this compound offers superior stability and emulsifying properties. Glyceryl triabietate, on the other hand, may provide enhanced stability but is less commonly used due to its higher production cost .
属性
CAS 编号 |
8050-31-5 |
|---|---|
分子式 |
C23H36O4 |
分子量 |
376.5 g/mol |
IUPAC 名称 |
2,3-dihydroxypropyl (1S,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C23H36O4/c1-15(2)16-6-8-19-17(12-16)7-9-20-22(19,3)10-5-11-23(20,4)21(26)27-14-18(25)13-24/h7,12,15,18-20,24-25H,5-6,8-11,13-14H2,1-4H3/t18?,19-,20?,22-,23+/m1/s1 |
InChI 键 |
HBKBEZURJSNABK-ZYVHDLTOSA-N |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)O)C |
手性 SMILES |
CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)OCC(CO)O)C |
规范 SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)O)C |
Key on ui other cas no. |
186374-50-5 8050-31-5 |
物理描述 |
Solid; [IUCLID] Odorless solid; [Eastman Chemical MSDS] |
溶解度 |
Insoluble in water, soluble in acetone |
同义词 |
Foral 85 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















